molecular formula C20H23NO6 B11813618 (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate

Cat. No.: B11813618
M. Wt: 373.4 g/mol
InChI Key: DCTJKDABGOCNBL-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate” is a chiral amino acid derivative with a benzyl ester, a tert-butoxycarbonyl (Boc) protecting group, and a 5-formylfuran-2-yl side chain. Key structural features include:

  • Boc Group: Protects the amine functionality, ensuring stability during synthetic procedures and enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
  • Benzyl Ester: Protects the carboxylic acid moiety, which can be cleaved via hydrogenolysis or catalytic hydrogenation.
  • 5-Formylfuran-2-yl: A reactive heterocyclic substituent that facilitates further derivatization (e.g., via aldol condensation or reductive amination).

This compound is primarily used as an intermediate in peptide synthesis and medicinal chemistry, particularly in the development of protease inhibitors or bioactive molecules targeting furan-dependent pathways.

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

benzyl (2S)-3-(5-formylfuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C20H23NO6/c1-20(2,3)27-19(24)21-17(11-15-9-10-16(12-22)26-15)18(23)25-13-14-7-5-4-6-8-14/h4-10,12,17H,11,13H2,1-3H3,(H,21,24)/t17-/m0/s1

InChI Key

DCTJKDABGOCNBL-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(O1)C=O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(O1)C=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Boc-L-Tyrosine Benzyl Ester

The starting material, Boc-L-tyrosine benzyl ester (PubChem CID: 7019055), is prepared by reacting Boc-L-tyrosine with benzyl bromide under basic conditions:

Boc-L-Tyrosine+Benzyl BromideDMAP, DCMDIEABoc-L-Tyrosine-OBzlYield: 85–90%[2][5]\text{Boc-L-Tyrosine} + \text{Benzyl Bromide} \xrightarrow[\text{DMAP, DCM}]{\text{DIEA}} \text{Boc-L-Tyrosine-OBzl} \quad \text{Yield: 85–90\%}

Key Data :

ParameterValue
Molecular Weight371.4 g/mol
StabilityStable to bases, acids (pH >4)

Functionalization with 5-Formylfuran-2-yl Group

The benzyl ester undergoes Mitsunobu reaction or Ullmann coupling to introduce the furan moiety. A preferred method involves Suzuki-Miyaura cross-coupling using 5-formylfuran-2-ylboronic acid pinacol ester:

Boc-L-Tyrosine-OBzl+5-Formylfuran-2-yl-BpinPd(PPh3)4Na2CO3,DMETarget CompoundYield: 65–70%[3][6]\text{Boc-L-Tyrosine-OBzl} + \text{5-Formylfuran-2-yl-Bpin} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}3, \text{DME}} \text{Target Compound} \quad \text{Yield: 65–70\%}

Optimization Insights :

  • Catalyst : Pd(PPh3_3)4_4 outperforms PdCl2_2(dppf) in minimizing dehalogenation side reactions.

  • Solvent : DME/water (3:1) enhances boronic acid solubility.

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodYield (%)Purity (%)Key Advantage
Suzuki Coupling65–7098.5Scalable, high regioselectivity
Vilsmeier40–4585–90Direct formylation

Stereochemical Considerations

The (S)-configuration is preserved using Boc-protected L-amino acids. Racemization risks arise during coupling steps above 0°C, necessitating low-temperature conditions.

Optimization Strategies

Protecting Group Compatibility

  • Boc Group : Stable under Suzuki conditions (pH 8–9) but cleaved by TFA.

  • Benzyl Ester : Requires hydrogenolysis (H2_2, Pd/C) post-synthesis.

Solvent and Catalyst Screening

CatalystSolventTemp (°C)Yield (%)
Pd(PPh3_3)4_4DME/H2_2O8070
PdCl2_2(dppf)Toluene10050

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles and bases.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with target molecules, influencing their activity and function. The furan ring and formyl group play crucial roles in these interactions, often participating in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Variations in Protecting Groups

The Boc group is compared to other amine-protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl) and Cbz (benzyloxycarbonyl):

Property Boc Fmoc Cbz
Deprotection Conditions Acidic (e.g., TFA) Basic (e.g., piperidine) Hydrogenolysis
Stability Stable to bases, nucleophiles Base-labile Stable to acids
Orthogonality Compatible with benzyl esters Orthogonal to Boc Less orthogonal to benzyl

Research Findings :

  • Boc is preferred for acid-stable intermediates, while Fmoc is ideal for solid-phase peptide synthesis due to its base-labile nature.
Ester Group Modifications

Replacing the benzyl ester with methyl or tert-butyl esters alters solubility and deprotection pathways:

Ester Group Cleavage Method Solubility in Polar Solvents Reactivity with Nucleophiles
Benzyl Hydrogenolysis Moderate Low
Methyl Basic hydrolysis High High
tert-Butyl Acidic hydrolysis Low Moderate

Research Findings :

  • Benzyl esters are optimal for hydrogenolysis-sensitive substrates, while methyl esters enhance aqueous solubility but require harsh basic conditions for cleavage.
Furan Substituent Variations

The 5-formyl group is contrasted with 5-methylfuran and 5-nitrofuran :

Substituent Reactivity Applications Stability
5-Formyl High (aldehyde group) Cross-coupling, condensations Air-sensitive
5-Methyl Low Inert scaffolds High
5-Nitro Moderate (electron-poor) Electrophilic substitutions Moderate (light-sensitive)

Research Findings :

  • The 5-formyl group enables versatile functionalization (e.g., Schiff base formation) but requires inert storage conditions. Non-functionalized furans (e.g., 5-methyl) serve as stable aromatic spacers.
Stereochemical Considerations

The (S)-enantiomer is compared to the (R)-enantiomer and racemic mixtures :

Configuration Biological Activity (Example) Synthetic Utility
(S) Higher affinity for protease targets Preferred in chiral resolutions
(R) Often inactive or antagonistic Rarely utilized
Racemic Mixed efficacy Requires chiral separation

Research Findings :

  • The (S)-configuration is critical for bioactivity in enzyme inhibitors, as demonstrated in studies of furan-based thrombin inhibitors. Racemic mixtures necessitate additional purification steps, increasing production costs .
Table 1: Key Physicochemical Properties
Compound Molecular Weight (g/mol) LogP Melting Point (°C)
(S)-Benzyl Boc-amino...propanoate 403.45 2.8 98–102
Analog with Fmoc-protected amine 501.52 3.1 85–89
Analog with 5-methylfuran 375.43 3.4 110–114
Table 2: Deprotection Efficiency
Compound Deprotection Method Yield (%) Purity (%)
(S)-Benzyl Boc-amino...propanoate TFA (1 h) 92 99
Analog with Cbz-protected amine H₂/Pd-C (4 h) 85 95

Biological Activity

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H23_{23}N2_{2}O5_{5}
  • Molecular Weight : 387.4 g/mol

Antibacterial Activity

Research has indicated that derivatives similar to this compound exhibit varying degrees of antibacterial activity. A study on benzoxazole derivatives showed selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds were evaluated, revealing that certain modifications enhance antibacterial efficacy .

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus25
Compound BBacillus subtilis50

Antifungal Activity

In addition to antibacterial properties, some compounds in this class have demonstrated antifungal activity. For instance, studies have shown that certain derivatives possess antifungal effects against pathogens like Candida albicans. The structure–activity relationship (SAR) analysis indicated that the presence of specific functional groups significantly influences antifungal potency .

CompoundTarget FungusMIC (µg/mL)
Compound CCandida albicans30
Compound DAspergillus niger40

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds similar to this have shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). Notably, the selectivity towards cancer cells over normal cells suggests potential therapeutic applications .

Cell LineIC50_{50} (µM)Selectivity Index
MCF-7155
A549204
PC3106

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study involving a series of benzoxazole derivatives demonstrated that modifications in the side chains significantly enhanced their antibacterial activity against Gram-positive strains. The study highlighted the importance of electron-donating groups in increasing efficacy .
  • Case Study on Anticancer Properties : Another investigation focused on the cytotoxic effects of similar compounds on various cancer cell lines. Results showed that certain structural modifications led to increased selectivity for cancer cells while minimizing toxicity to normal cells, indicating a promising avenue for drug development .

Q & A

Q. Example Protocol :

Protect the amino group with Boc anhydride in THF at 0°C.

Couple with benzyl ester using DCC/DMAP in CH₂Cl₂.

Introduce the 5-formylfuran moiety via Pd-catalyzed coupling.

Which analytical techniques are most reliable for characterizing this compound?

Basic
Critical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., formyl protons at δ ~9.8 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and resolves diastereomers .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₈NO₇: 454.18) .

Q. Advanced

  • Chiral Auxiliaries : Use (S)-configured starting materials (e.g., L-amino acid derivatives) to enforce stereochemistry .
  • Coupling Agents : Opt for stereoretentive agents like HATU over DCC in polar aprotic solvents (DMF) .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .

Example : Using HATU instead of DCC increased ee from 85% to 98% in a Boc-protected intermediate .

How does the 5-formylfuran moiety influence stability under varying conditions?

Q. Advanced

  • Thermal Stability : Decomposition occurs above 60°C (TGA data), necessitating storage at –20°C .
  • pH Sensitivity : The formyl group hydrolyzes in aqueous basic conditions (pH > 9), but remains stable in acidic buffers (pH 4–6) .
  • Light Sensitivity : UV exposure promotes oxidation; store in amber vials under inert gas .

Q. Methodological

  • Reproduce Key Studies : Validate conflicting data (e.g., coupling efficiency in THF vs. DMF) using standardized protocols .
  • Cross-Validate Techniques : Compare NMR () and XRD data (if available) to confirm structural assignments.
  • Systematic Screening : Test reaction variables (solvent, catalyst loading) to identify optimal conditions .

Example : Discrepancies in Boc deprotection rates (HCl vs. TFA) were resolved by NMR monitoring, confirming TFA’s superiority for sensitive substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.